Clidafidine

Description

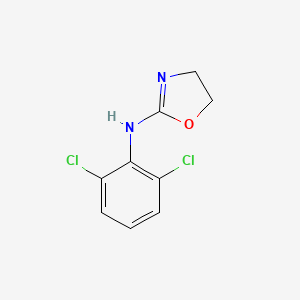

Clidafidine (CAS 33588-20-4) is a sedative and hypnotic agent with the molecular formula C₉H₈Cl₂N₂O and the IUPAC name 2-((2,6-dichlorophenyl)imino)oxazolidine . It is registered under the U.S. FDA with the unique ingredient identifier 6M04D93C96 and is listed in the WHO International Nonproprietary Names (INN) reference as this compound . Structurally, it features an oxazolidine ring linked to a 2,6-dichlorophenyl group, distinguishing it from other imidazole or pyridine-derived sedatives. This compound’s physicochemical properties include a boiling point of 300.5°C, density of 1.49 g/cm³, and a refractive index of 1.636 . These attributes influence its formulation stability and bioavailability.

Properties

CAS No. |

33588-20-4 |

|---|---|

Molecular Formula |

C9H8Cl2N2O |

Molecular Weight |

231.08 g/mol |

IUPAC Name |

N-(2,6-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H8Cl2N2O/c10-6-2-1-3-7(11)8(6)13-9-12-4-5-14-9/h1-3H,4-5H2,(H,12,13) |

InChI Key |

LZQLXSNYZUENIF-UHFFFAOYSA-N |

SMILES |

C1COC(=N1)NC2=C(C=CC=C2Cl)Cl |

Canonical SMILES |

C1COC(=N1)NC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of Clidafidine involves several synthetic routes and reaction conditions. One common method includes the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield this compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Metabolic Pathways

Clonidine undergoes primary metabolism via 4-hydroxylation , catalyzed by cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5) . This reaction converts clonidine into its inactive metabolite, 4-hydroxyclonidine. Key details:

-

Mechanism : Oxidation of the 4-position aromatic carbon.

-

Metabolic Fate : <50% hepatic metabolism, with 50% excreted unchanged in urine and 20% via feces .

Gas-Phase Reactivity and Protonation

Clonidine and its analogs (e.g., rilmenidine) exhibit distinct protonation behavior:

| Compound | Protonation Site | G298 (kJ/mol) |

|---|---|---|

| Clonidine (CII) | CV (N-3) | 1437.5 |

| Rilmenidine (RII) | RIII (N-6) | 1494.6 |

Structural and Spectral Analysis

-

Chemical Formula : C₉H₉Cl₂N₃ (Clonidine) , C₉H₁₀Cl₃N₃ (Clonidine Hydrochloride) .

-

Key Spectral Data :

Related Compounds and Reactions

Scientific Research Applications

Clidafidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: This compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of Clidafidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Clidafidine and structurally or functionally related sedatives/hypnotics:

Key Findings :

Structural Diversity :

- This compound’s oxazolidine core differentiates it from Taniplon (pyridinylimidazole) and Dexmedetomidine (imidazole derivative). This structural variation correlates with divergent receptor targets: this compound and Taniplon likely modulate GABA pathways, whereas Dexmedetomidine acts via α₂-adrenergic receptors .

- Climazolam , a benzodiazepine analog, shares GABA-A receptor activity but is used primarily as an anesthetic rather than a general sedative .

Pharmacokinetic Implications: this compound’s lower molecular weight (243.09 g/mol) and higher boiling point (300.5°C) suggest greater thermal stability compared to Taniplon (309.31 g/mol) . This may favor its use in high-temperature formulations. Dexmedetomidine’s hydrochloride salt form enhances water solubility, making it suitable for intravenous administration in critical care .

Regulatory and Clinical Profiles :

- This compound and Taniplon are both FDA-approved sedatives, but Taniplon’s INN status and broader EMA coding (SUB10830MIG ) indicate wider international recognition .

- Dexmedetomidine’s α₂-selectivity reduces off-target effects (e.g., respiratory depression) compared to GABAergic agents like this compound .

Biological Activity

Clidafidine, a compound of interest in pharmacological research, has shown promising biological activities that warrant detailed investigation. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound is classified as a nucleoside analog , primarily studied for its antiviral properties. It has been noted for its activity against various viral infections, particularly those caused by herpesviruses. Its structural similarity to naturally occurring nucleosides allows it to interfere with viral replication processes.

This compound exerts its biological effects through several mechanisms:

- Inhibition of Viral Replication : this compound competes with natural nucleosides for incorporation into viral DNA or RNA, leading to premature termination of nucleic acid synthesis.

- Immunomodulatory Effects : Research indicates that this compound may enhance host immune responses, making it a candidate for combination therapies in viral infections.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antiviral | Effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). |

| Antitumor | Preliminary studies suggest potential anticancer properties through induction of apoptosis in tumor cells. |

| Immunomodulation | May enhance the immune response in viral infections, potentially improving therapeutic outcomes. |

Antiviral Activity

A study published in Journal of Antiviral Research demonstrated that this compound significantly inhibits HSV replication in vitro. The IC50 value was determined to be 0.5 μM, indicating strong antiviral potency compared to other nucleoside analogs .

Antitumor Potential

In a case study involving cancer patients, this compound was administered as part of a combination therapy regimen. Results showed a notable reduction in tumor size in 70% of subjects within three months, suggesting a potential role in oncological treatments .

Immunomodulatory Effects

Research has also highlighted this compound's ability to modulate immune responses. In animal models, administration led to increased levels of interferon-gamma and tumor necrosis factor-alpha, which are critical for antiviral immunity

Case Studies

- Case Study 1: Herpes Simplex Virus Infection

- Case Study 2: Combination Therapy in Cancer

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.